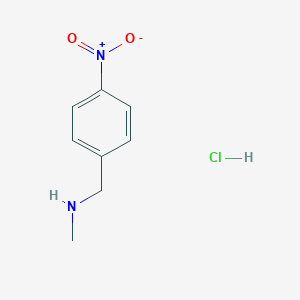

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGAFKIYVCZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383284 | |

| Record name | N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-57-7, 19499-60-6 | |

| Record name | Benzenemethanamine, N-methyl-4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(4-nitrophenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS No: 19499-60-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride, a key organic intermediate. It covers the compound's essential properties, a detailed synthesis protocol, analytical validation methods, primary applications, and critical safety information, designed to support professionals in research and development.

Compound Identification and Physicochemical Properties

This compound is an organic salt valued for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure features a nitro-substituted benzyl group, which significantly influences its reactivity and electronic properties.[1] The hydrochloride form enhances its stability and solubility in aqueous and polar organic solvents.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride | [2][3] |

| CAS Number | 19499-60-6 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][3] |

| Molecular Weight | 202.64 g/mol | [1][3] |

| InChI Key | LADGAFKIYVCZGN-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CNCC1=CC=C(C=C1)[O-].Cl |[2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Crystalline solid / powder | [1] |

| Purity | ≥90-95% (typical commercial grade) | [1][3][4] |

| Solubility | Soluble in water and various organic solvents | [1] |

| Storage | Sealed in a dry, cool, and well-ventilated place |[5] |

Caption: Structure of this compound.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via the nitration of a suitable precursor, such as N-methylbenzylamine. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, primarily at the para position due to steric and electronic factors.

Causality in Experimental Design:

The choice of a strong acid medium, like sulfuric acid, is crucial. It acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The temperature must be carefully controlled to prevent over-nitration and the formation of by-products. The final step involves protonation with hydrochloric acid to form the stable, crystalline hydrochloride salt, which facilitates isolation and purification.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

-

Substrate Addition: Slowly add N-methylbenzylamine dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, pour the mixture over crushed ice to quench the reaction. Carefully neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free amine.

-

Extraction: Extract the free amine product into an organic solvent (e.g., dichloromethane).

-

Salt Formation: Bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in a solvent like isopropanol to precipitate this compound.

-

Purification: Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for higher purity.

Caption: Generalized workflow for synthesis and purification.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques is employed. This validation is a critical component of quality control in any research or manufacturing setting.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the methyl group, the methylene bridge, and the aromatic protons, with distinct splitting patterns and chemical shifts confirming the structure.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. For this molecule, MS would confirm the mass of the cationic portion (C₈H₁₀N₂O₂), corroborating its molecular formula.[6]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. Characteristic peaks for N-H stretching (in the salt), C-H bonds, aromatic C=C bonds, and strong asymmetric and symmetric stretches for the nitro group (NO₂) would be expected.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by separating it from any unreacted starting materials or by-products.

Caption: Standard analytical workflow for quality control.

Applications in Research and Development

This compound is primarily used as a versatile intermediate in organic synthesis.[1][7] Its key value lies in the nitro group, which can be readily reduced to a primary amine. This transformation opens a pathway to a wide range of derivatives.

-

Pharmaceutical Synthesis: The resulting amino compound is a precursor for various active pharmaceutical ingredients (APIs). For instance, related structures are used in the synthesis of antihistamines and other therapeutics.[8]

-

Agrochemicals: It serves as a building block for creating new pesticides and herbicides.[1][7]

-

Dye Manufacturing: The aromatic amine derived from this compound is a common component in the synthesis of azo dyes and other colorants.[7]

The reduction of the nitro group to an amine is a pivotal step that dramatically alters the molecule's properties, converting an electron-withdrawing group into a strongly electron-donating and nucleophilic group, thereby enabling subsequent chemical modifications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[5][9]

Table 3: GHS Hazard Information

| Hazard Class | Statement | Code | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [9] |

| STOT, Single Exposure | May cause respiratory irritation | H335 |[9] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

CAS 19499-60-6 | N-Methyl-1-(4-nitrophenyl)methanamine... [Online]. Available: [Link]

-

Safety Data Sheet - Angene Chemical. [Online]. Available: [Link]

-

N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem. [Online]. Available: [Link]

-

This compound - BU CyberSec Lab. [Online]. Available: [Link]

-

This compound - Universal Biologicals. [Online]. Available: [Link]

-

N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine - PubChem. [Online]. Available: [Link]

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. [Online]. Available: [Link]

- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents. [Online].

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. [Online]. Available: [Link]

- CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents. [Online].

Sources

- 1. CAS 19499-60-6: N-Methyl-N-(4-Nitrobenzyl)Amine Hydrochlor… [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. N-Methyl-N-(4-nitrobenzyl)amine hydrochloride, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. fishersci.com [fishersci.com]

- 6. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride

Introduction: Beyond the Structure

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is an organic compound that serves as a valuable intermediate in various chemical syntheses, including dyes and potential pharmaceutical agents.[1] While its molecular structure provides a blueprint, a deep understanding of its physicochemical properties is paramount for any researcher, scientist, or drug development professional aiming to utilize it effectively. These properties govern how the molecule behaves in various environments, ultimately dictating its suitability and performance in complex biological systems.

The journey of a potential drug candidate from the laboratory bench to clinical application is profoundly influenced by its physicochemical profile.[2][3][4] Core properties such as solubility, ionization constant (pKa), and lipophilicity are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] A molecule with poor solubility may never achieve the necessary concentration in the bloodstream to be effective, while one with suboptimal lipophilicity might fail to cross cellular membranes to reach its target.[3][6] Therefore, a thorough characterization of these attributes is a foundational step in modern drug discovery and development, helping to de-risk projects and guide the rational design of effective and safe medicines.[4][5]

This guide provides a comprehensive overview of the known physicochemical properties of this compound, supplemented with detailed, field-proven experimental protocols for determining key parameters where specific data is not publicly available.

Core Physicochemical Profile

A summary of the core identifying and physicochemical properties of N-methyl-1-(4-nitrophenyl)methanamine and its hydrochloride salt is presented below. This data provides a foundational understanding of the molecule's basic characteristics.

| Property | Value | Source |

| IUPAC Name | N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride | [7] |

| Synonyms | N-Methyl-4-nitrobenzylamine hydrochloride, MNBA Hydrochloride | [1] |

| CAS Number | 19499-60-6 | [1][7][8] |

| Molecular Formula | C₈H₁₁ClN₂O₂ (Hydrochloride Salt) | [1] |

| Molecular Weight | 202.64 g/mol (Hydrochloride Salt) | [1] |

| Melting Point | 151-153 °C | [1] |

| Qualitative Solubility | Soluble in water, alcohol, and ether. | [1] |

| pKa | No experimental data available in cited literature. See Protocol 2. | |

| LogP / LogD | No experimental data available in cited literature. See Protocol 3. |

Note: The free base, N-methyl-1-(4-nitrophenyl)methanamine, has a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[9]

Synthesis and Structural Confirmation

This compound can be synthesized via the nitration of N-methylbenzylamine in sulfuric acid.[1] Following synthesis, confirmation of the chemical structure is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[9]

The Interplay of Physicochemical Properties in Drug Development

The physicochemical properties of a compound are not independent variables but are part of a complex, interconnected system that influences its overall suitability as a drug candidate. The following diagram illustrates the central role these properties play in determining the ADMET profile.

Caption: Relationship between core physicochemical properties and the ADMET profile.

Experimental Methodologies

To ensure scientific rigor, direct experimental determination of key parameters is essential. The following protocols describe robust, validated methods for characterizing the solubility, pKa, and lipophilicity of this compound.

Protocol 1: Aqueous Solubility Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold-standard technique for determining equilibrium solubility.[10] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a thermodynamically accurate value. For an ionizable compound like an amine hydrochloride, solubility is pH-dependent; therefore, conducting the experiment in a buffered solution at a physiologically relevant pH (e.g., 7.4) is crucial.

Step-by-Step Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Sample Addition: Add an excess amount of this compound to a known volume of the PBS buffer in a sealed, clear glass vial. The presence of undissolved solid material must be visually confirmed.[10]

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (typically 25°C or 37°C) and agitate for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved material.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration using a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

-

Quantification: Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC). Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

-

Reporting: The solubility is reported in units such as mg/mL or µM.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Protocol 2: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[11][12] The method involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally. For a basic compound like N-methyl-1-(4-nitrophenyl)methanamine, the hydrochloride salt is dissolved and titrated with a strong base. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of known concentration (e.g., 1-10 mM).[13][14] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[14]

-

Initial Acidification (Optional but recommended): Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to the solution to ensure the starting pH is well below the expected pKa, guaranteeing the compound is fully protonated.

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C) and stir gently. Incrementally add a standardized strong base titrant (e.g., 0.1 M NaOH) using a precision burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is found from the steepest part of the curve, often identified by taking the first derivative of the titration curve. The pKa is determined from the pH at the half-equivalence point.[13]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 3: Lipophilicity (logP) Estimation by RP-HPLC

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting membrane permeability and other ADMET properties.[3] The octanol-water partition coefficient (logP) is the standard measure. While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative for estimating logP values.[15][16] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.

Step-by-Step Methodology:

-

System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.

-

Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to measure the distribution coefficient, logD, which is relevant for ionizable compounds).

-

Calibration Standards: Select a set of 5-7 commercially available compounds with known logP values that span a range around the expected logP of the test compound.

-

Chromatography: For each mobile phase composition, inject the test compound and the calibration standards individually and record their retention times (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Retention Factor (k): For each compound at each mobile phase composition, calculate the retention factor using the formula: k = (t_R - t_0) / t_0.

-

Extrapolation: For each compound (standards and test), plot log(k) against the percentage of organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic) to determine the intercept, log(k_w).[17][18]

-

Correlation and Estimation: Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values. Use the linear regression equation from this plot and the measured log(k_w) of this compound to calculate its estimated logP (or logD at the specific pH).

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is indispensable for its effective application in research and development. This guide has consolidated the available data and provided robust, validated protocols for the experimental determination of its aqueous solubility, pKa, and lipophilicity. By applying these methodologies, researchers can generate the critical data needed to predict the compound's behavior, optimize its use in synthetic pathways, and, within the context of drug discovery, make informed decisions to guide the development of new chemical entities.

References

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Importance of Physicochemical Properties In Drug Discovery.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. ScienceDirect.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF.

- Assessment of Reverse-Phase Chromatographic Methods for Determination of N-Octanol/W

- Physicochemical Property Study. WuXi AppTec DMPK.

- N-METHYL-N-(4-NITROBENZYL)AMINE. ChemBK.

- EXPERIMENT 1 DETERMIN

- Protocol for Determining pKa Using Potentiometric Titration.

- N-methyl-1-(4-nitrophenyl)methanamine. PubChem.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry.

- Development of Methods for the Determin

- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- N-Methyl-1-(4-nitrophenyl)methanamine. J&K Scientific.

- 19499-60-6|N-Methyl-1-(4-nitrophenyl)methanamine. BLDpharm.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

- 1. chembk.com [chembk.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. fiveable.me [fiveable.me]

- 7. jk-sci.com [jk-sci.com]

- 8. 19499-60-6|N-Methyl-1-(4-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]

- 9. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ecetoc.org [ecetoc.org]

- 17. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Characterization of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS No. for free base: 19499-60-6), a key organic intermediate.[1][2][3] Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's molecular structure, physicochemical properties, and detailed protocols for its synthesis and purification. Furthermore, it establishes a framework for its unambiguous analytical characterization using modern spectroscopic techniques, including NMR, MS, and IR spectroscopy. The causality behind experimental design and the principles of structural validation are emphasized to ensure scientific rigor and reproducibility.

Introduction

Overview and Significance

This compound, also known as N-Methyl-4-nitrobenzylamine hydrochloride, belongs to the versatile class of substituted benzylamines.[1][4] These motifs are foundational in medicinal chemistry and materials science due to their utility as synthetic building blocks. The presence of a nitro group offers a site for further chemical modification, such as reduction to an amine, making this compound a valuable precursor for creating more complex molecules. It serves as an intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[4] Its hydrochloride salt form enhances stability and solubility in aqueous media, rendering it highly practical for laboratory applications.[4][5]

Scope of this Guide

This guide moves beyond a simple data sheet to provide a holistic understanding of the molecule. It is structured to empower the scientist with not only the "what" but the "why" of its chemical nature and the methodologies used to verify it. We will cover its structural identity, a reliable synthesis pathway, and a multi-faceted analytical approach to confirm its purity and structure.

Molecular Structure and Physicochemical Properties

Chemical Identity

The compound is the hydrochloride salt of a secondary amine, characterized by a 4-nitrophenyl group attached to a methylaminomethyl moiety. The protonation of the nitrogen atom by hydrochloric acid results in a secondary ammonium chloride salt.

| Identifier | Value | Source |

| IUPAC Name | N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride | [2] |

| Common Names | N-Methyl-4-nitrobenzylamine hydrochloride; MNBA hydrochloride | [1][4] |

| CAS Number | 19499-60-6 (for free base) | [1][2][3][4] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 202.64 g/mol | [4][6] |

| Canonical SMILES | CNCC1=CC=C(C=C1)[O-].Cl | [2] |

Structural Elucidation

The molecular architecture consists of three primary components:

-

A para-substituted benzene ring: The substitution pattern at positions 1 and 4 is critical to its reactivity and spectroscopic signature.

-

An electron-withdrawing nitro group (-NO₂): Located at the C4 position, this group significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic position.

-

An N-methylmethanamine hydrochloride moiety (-CH₂NH(CH₃)·HCl): The benzylic carbon links the aromatic ring to the secondary amine, which exists in its protonated ammonium form.

The hydrochloride salt formation is a standard practice for improving the handling and stability of basic amines.

Molecular Visualization

The connectivity of this compound is depicted below. The positive charge is formally on the nitrogen atom, with the chloride as the counter-ion.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystal or crystalline powder | [4][5] |

| Melting Point | 151-153 °C | [4] |

| Solubility | Soluble in water, alcohol, and ether | [4] |

Synthesis and Purification

Retrosynthetic Analysis & Strategy

A robust and common method for synthesizing secondary amines is reductive amination. This involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. This approach is chosen for its high efficiency and control over the product.

Caption: Retrosynthetic analysis via the reductive amination pathway.

Recommended Synthetic Protocol: Reductive Amination

This protocol describes a laboratory-scale synthesis. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) in 100 mL of dichloromethane (DCM).

-

Amine Addition: To the stirred solution, add a 40% aqueous solution of methylamine (8.0 mL, ~72.8 mmol). The reaction is exothermic; maintain the temperature at 20-25 °C. Stir for 30 minutes to facilitate imine formation.

-

Reduction: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (STAB) (18.5 g, 87.4 mmol) in 50 mL of DCM. Add this slurry portion-wise to the reaction mixture over 20 minutes. Causality Note: Portion-wise addition is crucial to control the effervescence and exothermic nature of the reduction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Workup: Quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes. Separate the organic layer using a separatory funnel.

-

Extraction: Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base (N-methyl-1-(4-nitrophenyl)methanamine) as an oil.

-

Salt Formation: Dissolve the crude oil in 100 mL of diethyl ether. While stirring, slowly add a 2 M solution of HCl in diethyl ether until no further precipitation is observed.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry in a vacuum oven at 40 °C to yield the final product.

Purification Protocol: Recrystallization

For obtaining high-purity material suitable for analytical standards or further sensitive reactions, recrystallization is recommended.

-

Solvent Selection: A mixture of ethanol and diethyl ether is an effective solvent system. Ethanol is a good solvent, while diethyl ether is a poor solvent (anti-solvent).

-

Procedure: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol. Once fully dissolved, slowly add diethyl ether until the solution becomes faintly turbid.

-

Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether (1:1) mixture, and dry under vacuum.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆): The use of DMSO-d₆ is recommended due to the salt's good solubility and to observe the exchangeable N-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-9.8 | Broad singlet | 2H | -NH₂ ⁺- | Exchangeable protons on the protonated nitrogen. |

| 8.30 | Doublet | 2H | Ar-H (ortho to -NO₂) | Deshielded by the strong electron-withdrawing effect of the nitro group. |

| 7.85 | Doublet | 2H | Ar-H (meta to -NO₂) | Less deshielded than ortho protons. Forms an AA'BB' system. |

| 4.25 | Triplet/Quartet | 2H | -CH₂ - | Benzylic protons, coupled to the N-H protons. |

| 2.60 | Triplet | 3H | -CH₃ | Methyl protons, coupled to the N-H protons. |

Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆): PubChem provides data for the free base, which can be used to predict the spectrum of the salt.[1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.0 | Ar-C -NO₂ | Quaternary carbon attached to the nitro group. |

| ~143.0 | Ar-C -CH₂ | Quaternary carbon at the benzylic position. |

| ~130.0 | Ar-C H (meta to -NO₂) | Aromatic methine carbons. |

| ~124.0 | Ar-C H (ortho to -NO₂) | Aromatic methine carbons. |

| ~52.0 | -CH₂ - | Benzylic carbon. |

| ~33.0 | -CH₃ | Methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The analysis would be performed on the free base.

-

Expected Molecular Ion: For the free base (C₈H₁₀N₂O₂), the expected [M]⁺ peak is at m/z = 166.07.[1]

-

Key Fragmentation Pattern: The primary fragmentation pathway is benzylic cleavage.

-

m/z = 120: Loss of the nitro group (-NO₂).

-

m/z = 136: Formation of the 4-nitrobenzyl cation [O₂N-C₆H₄-CH₂]⁺.

-

m/z = 44: Formation of the [CH₃-NH=CH₂]⁺ cation.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2700-3000 | N⁺-H stretch | Secondary ammonium salt |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H (CH₂ and CH₃) |

| 1590-1610 | C=C stretch | Aromatic ring |

| 1500-1540 | N-O asymmetric stretch | Nitro group (-NO₂) |

| 1330-1360 | N-O symmetric stretch | Nitro group (-NO₂) |

Safety, Handling, and Storage

-

Hazard Identification: While specific data for this compound is limited, related nitroaromatic and amine hydrochloride compounds can be irritants. Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[7]

-

Recommended Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents. Inert atmosphere storage is recommended for long-term stability.[8]

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its molecular structure has been thoroughly elucidated through a combination of logical synthesis and multi-platform spectroscopic analysis. The detailed protocols and characterization data provided in this guide serve as a reliable resource for researchers, enabling its confident application in complex synthetic workflows and drug discovery programs. The self-validating nature of the described analytical methods ensures a high degree of scientific integrity, which is paramount in the fields of chemical research and development.

References

-

ChemBK. (2024, April 9). N-METHYL-N-(4-NITROBENZYL)AMINE. Retrieved from [Link]

-

Chemical LAND21. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5. Retrieved from [Link]

-

PubChem. (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. Retrieved from [Link]

-

PubChem. N-methyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]

Sources

- 1. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 19499-60-6|N-Methyl-1-(4-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-a-Methyl-4-nitrobenzylamine 97 132873-57-5 [sigmaaldrich.com]

- 7. (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE CAS#: 132873-57-5 [m.chemicalbook.com]

- 9. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5 [amp.chemicalbook.com]

A Guide to the Spectral Analysis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectral data for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride, a compound of interest in various chemical and pharmaceutical research fields. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound is the salt form of the secondary amine N-methyl-1-(4-nitrophenyl)methanamine. The presence of a protonated secondary amine, a p-substituted nitroaromatic ring, a benzylic methylene group, and a methyl group gives rise to a distinct set of signals in its various spectra.

Caption: Proposed mass spectrometry fragmentation pathway for N-methyl-1-(4-nitrophenyl)methanamine.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use electrospray ionization (ESI) in the positive ion mode. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectral data of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The predicted spectra and fragmentation patterns discussed in this guide, based on established principles and data from analogous compounds, serve as a valuable reference for researchers working with this and related molecules.

References

- Bouchoux, G., & Audier, H. E. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 35(3), 325-335.

- Gao, J., Enke, C. G., & Cooks, R. G. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1849-1856.

-

PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 14). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

An In-depth Technical Guide to the Solubility and Stability of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a substituted aromatic amine salt with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active compounds. Its structure, featuring a nitrophenyl group and a secondary amine, dictates its physicochemical properties, which are crucial for its handling, formulation, and application. The hydrochloride salt form is generally employed to enhance the stability and aqueous solubility of the parent amine.[1] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, underpinned by established scientific principles and methodologies.

I. Physicochemical Properties and Molecular Structure

N-methyl-1-(4-nitrophenyl)methanamine, the free base, has the chemical formula C8H10N2O2.[2] The hydrochloride salt is formed by the reaction of the basic secondary amine with hydrochloric acid. This conversion is a common strategy in medicinal chemistry to improve the handling properties of amine-containing compounds.[1][3]

Key Structural Features Influencing Solubility and Stability:

-

Aromatic Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the acidity of the benzylic protons.

-

Secondary Amine: The amine group is basic and is the site of protonation to form the hydrochloride salt. In its free base form, the lone pair of electrons on the nitrogen atom makes it susceptible to oxidation.[3]

-

Hydrochloride Salt: The ionic nature of the salt generally imparts greater water solubility compared to the free base.[1] It also enhances stability by protonating the amine's lone pair, which can inhibit oxidative degradation.[3]

II. Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[4] For this compound, solubility is influenced by the solvent, pH, and temperature.

A. Theoretical Considerations

The presence of the hydrochloride salt is expected to confer moderate to good solubility in polar protic solvents like water, methanol, and ethanol, due to the ionic interaction between the salt and the solvent molecules. In contrast, solubility is likely to be limited in nonpolar aprotic solvents such as hexane and toluene. The common ion effect may come into play in solutions containing chloride ions, potentially reducing the solubility of the hydrochloride salt.[5]

B. Experimental Determination of Solubility

Two primary methods are employed to experimentally determine the solubility of a compound: kinetic and thermodynamic solubility assays.[6][7]

Table 1: Comparison of Solubility Assay Methodologies

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Principle | Measures the concentration of a compound when precipitation is first observed after adding a concentrated organic stock solution to an aqueous buffer.[7] | Measures the equilibrium concentration of a compound in a saturated solution with an excess of solid.[4][7] |

| Typical Use | High-throughput screening in early drug discovery.[6][8] | Lead optimization and pre-formulation studies.[6][8] |

| Incubation Time | Short (e.g., < 2 hours).[8] | Long (e.g., > 24 hours) to ensure equilibrium is reached.[8] |

| Compound Form | Starts from a DMSO or other organic solvent stock.[8] | Typically starts with the solid, crystalline compound.[8] |

| Information Yielded | Provides an estimate of solubility under non-equilibrium conditions, which can sometimes overestimate the true solubility.[7][9] | Provides the true equilibrium solubility, a thermodynamically valid value.[4] |

Protocol 1: Kinetic Solubility Determination using the Shake-Flask Method

This protocol outlines a general procedure for determining the kinetic solubility of this compound.

1. Preparation of Stock Solution:

- Accurately weigh a sample of this compound and dissolve it in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

2. Assay Plate Preparation:

- Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.

- Add the DMSO stock solution to the buffer to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

3. Incubation and Measurement:

- Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[8]

- Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

- Alternatively, for more precise quantification, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method like HPLC-UV.[8]

Workflow for Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination.

III. Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10] Forced degradation studies are conducted to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[11] These studies are essential for developing stability-indicating analytical methods.[11][12]

A. Potential Degradation Pathways

For this compound, potential degradation pathways include:

-

Hydrolysis: While generally stable, under extreme pH and temperature, hydrolysis of the benzylic amine could occur, though this is less likely than other pathways.

-

Oxidation: The secondary amine is susceptible to oxidation, which can be mitigated by the hydrochloride salt form.[3] However, in the presence of strong oxidizing agents, degradation may still occur.

-

Photolysis: The nitrophenyl chromophore suggests a potential for degradation upon exposure to UV or visible light.

-

Thermolysis: Degradation at elevated temperatures is a possibility and needs to be evaluated.

B. Forced Degradation (Stress Testing) Protocol

The following protocol is a general guideline for conducting forced degradation studies, based on ICH recommendations.[10][11]

Protocol 2: Forced Degradation Study

1. Sample Preparation:

- Prepare solutions of this compound in various media, including:

- Acidic: 0.1 M HCl

- Basic: 0.1 M NaOH

- Oxidative: 3% H2O2

- Aqueous: Purified water

- For photostability, expose both the solid compound and a solution to light according to ICH Q1B guidelines.[13]

- For thermal stability, expose the solid compound to dry heat (e.g., 70°C).

2. Stress Conditions:

- Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[11]

- Periodically withdraw aliquots for analysis.

- Neutralize the acidic and basic samples before analysis to prevent further degradation.[11]

3. Analysis:

- Analyze the stressed samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

- The objective is to achieve a target degradation of 5-20% to ensure that the degradation products are readily detected.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

IV. Analytical Methodologies

A validated, stability-indicating analytical method is required to accurately quantify this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.

A. HPLC Method Development Considerations

-

Column: A C18 reversed-phase column is a good starting point for separating the parent compound from potential degradation products.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to achieve adequate separation.

-

Detector: The nitrophenyl group provides a strong chromophore, making UV detection at a wavelength around 254 nm or the compound's lambda max suitable.

-

Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[14][15][16] Specificity is particularly critical for a stability-indicating method and is demonstrated by the ability to resolve the main peak from all degradation products generated during forced degradation studies.[16]

V. Summary and Recommendations

This guide has outlined the key considerations for evaluating the solubility and stability of this compound.

-

Solubility: The hydrochloride salt form is anticipated to have good aqueous solubility. Experimental determination via both kinetic and thermodynamic methods is recommended to build a comprehensive solubility profile.

-

Stability: The compound's stability should be thoroughly investigated through forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions.

-

Handling and Storage: Based on general principles for amine hydrochlorides and nitrophenyl compounds, it is recommended to store this compound in a well-sealed container, protected from light and high temperatures.

By following the principles and protocols outlined in this guide, researchers can generate the robust data necessary to confidently utilize this compound in their research and development endeavors.

References

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. Available from: [Link]

-

Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Available from: [Link]

-

Reddit. Why are organic amines often more stable as the HCl salt than in the free base form? 2015. Available from: [Link]

-

Brittain, H.G. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014. Available from: [Link]

-

Alsenz, J., Kansy, M. Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. 2007. Available from: [Link]

-

Diaz, D.A., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2011. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 409440, N-methyl-1-(4-nitrophenyl)methanamine. Available from: [Link]

-

Gibson, E.K. Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. 2007. Available from: [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]

-

Serajuddin, A.T., et al. Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. 1986. Available from: [Link]

-

Alsante, K.M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2011. Available from: [Link]

-

MedCrave. Forced Degradation Studies. 2016. Available from: [Link]

-

Jorgensen, L., et al. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 2013. Available from: [Link]

-

Creative Biolabs. Forced Degradation Studies. Available from: [Link]

-

Venkatesh, D.N., Kumar, S.D.S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. ovid.com [ovid.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. ICH Official web site : ICH [ich.org]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 16. fda.gov [fda.gov]

An In-Depth Technical Guide to N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride, a versatile nitroaromatic compound. It serves as a crucial intermediate in various synthetic pathways, particularly in the development of dyes, agrochemicals, and potentially as a scaffold for novel pharmaceutical agents. This document delves into its chemical identity, synthesis, physicochemical properties, and potential mechanisms of action, offering a valuable resource for professionals in the chemical and biomedical sciences.

Chemical Identity and Nomenclature

This compound is a salt of the organic base N-methyl-1-(4-nitrophenyl)methanamine. The presence of the nitro group on the phenyl ring and the secondary amine functionality makes it a reactive and adaptable building block in organic synthesis.

Synonyms: A comprehensive list of synonyms is provided to aid in literature searches and material sourcing.[1]

-

N-Methyl-4-nitrobenzylamine hydrochloride

-

Methyl[(4-nitrophenyl)methyl]amine hydrochloride

-

N-Methyl-N-(4-nitrobenzyl)amine hydrochloride

-

Benzenemethanamine, N-methyl-4-nitro-, hydrochloride

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 19499-60-6 (for the free base) |

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol [2] |

| PubChem CID | 409440 (for the free base)[1] |

| InChI Key | LADGAFKIYVCZGN-UHFFFAOYSA-N (for the hydrochloride)[3] |

| SMILES | CNCC1=CC=C([O-])C=C1.Cl[3] |

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid.[2] It is soluble in water, ethanol, and ether.[2]

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 151-153 °C | [2] |

| Molecular Weight | 202.64 g/mol | [2] |

| Appearance | White crystal or crystalline powder | [2] |

| Solubility | Soluble in water, alcohol, and ether | [2] |

Spectroscopic Data (for the free base, N-methyl-1-(4-nitrophenyl)methanamine):

Spectroscopic data is crucial for the identification and characterization of the compound. The following data is available for the free base form.

-

¹³C NMR Spectrum: Data available on PubChem.[1]

-

Mass Spectrometry (GC-MS): A mass spectrum is available on PubChem, showing characteristic fragmentation patterns.[1]

-

Infrared (IR) Spectrum: A vapor phase IR spectrum is available on PubChem.[1]

Note: A publicly available ¹H NMR spectrum for the hydrochloride salt was not identified in the literature search.

Synthesis Protocols

The primary route for the synthesis of this compound is the nitration of N-methylbenzylamine.[2] This electrophilic aromatic substitution reaction introduces a nitro group at the para position of the benzene ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on established procedures):

This protocol is a representative procedure based on the general principles of nitration of benzylamines. Researchers should optimize conditions for their specific laboratory setup.

-

Preparation of the Nitrating Mixture:

-

In a flask immersed in an ice-salt bath, cautiously add 1.5 equivalents of concentrated nitric acid to 3 equivalents of concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

-

Reaction:

-

In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of N-methylbenzylamine in an excess of concentrated sulfuric acid, keeping the temperature below 5 °C.

-

Slowly add the pre-cooled nitrating mixture dropwise to the N-methylbenzylamine solution, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution while cooling in an ice bath.

-

The free base, N-methyl-1-(4-nitrophenyl)methanamine, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Formation of the Hydrochloride Salt and Purification:

-

Dissolve the crude free base in a suitable organic solvent such as ethanol or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the same solvent until precipitation is complete.

-

Collect the precipitated this compound by vacuum filtration.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.[2]

-

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis:

-

Dye and Pigment Synthesis: The nitro group can be reduced to an amino group, which is a key step in the synthesis of azo dyes and other chromophores.

-

Agrochemicals: It can serve as a building block for the synthesis of various pesticides and herbicides.[2]

-

Pharmaceutical Research: The nitroaromatic scaffold is present in several biologically active molecules. This compound can be a starting material for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amine, which can then be further functionalized.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the presence of the nitroaromatic moiety suggests potential antimicrobial properties.[2]

Hypothesized Mechanism of Antibacterial Action:

The antibacterial activity of many nitroaromatic compounds relies on their reductive activation within the bacterial cell.[4]

Caption: Hypothesized mechanism of antibacterial action.

-

Entry into the Bacterial Cell: The compound first needs to penetrate the bacterial cell wall and membrane.

-

Reductive Activation: Inside the anaerobic or microaerophilic environment of the bacterial cell, the nitro group is reduced by bacterial nitroreductases to form a highly reactive nitro radical anion.[4]

-

Generation of Cytotoxic Species: This radical anion can then undergo further reduction to generate other reactive nitrogen species, such as nitroso and hydroxylamine intermediates.

-

Cellular Damage: These reactive species are non-specific in their action and can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[4]

It is important to note that this is a generalized mechanism for nitroaromatic compounds, and specific studies are required to elucidate the precise mechanism for N-methyl-1-(4-nitrophenyl)methanamine.

Signaling Pathways:

There is currently no available information in the scientific literature regarding the specific signaling pathways that this compound may modulate.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

In case of contact:

-

Skin: Wash immediately with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of dyes and agrochemicals. Its potential as a building block for novel pharmaceutical compounds, particularly those with antimicrobial properties, warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential biological activity to support the endeavors of researchers and scientists in the field.

References

-

N-METHYL-N-(4-NITROBENZYL)AMINE - ChemBK. (n.d.). Retrieved January 22, 2026, from [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

-

Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409440, N-methyl-1-(4-nitrophenyl)methanamine. Retrieved January 22, 2026 from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline. Retrieved January 22, 2026 from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 221218, N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved January 22, 2026 from [Link].

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3598. [Link]

Sources

- 1. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Biological Activity of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a proposed framework for the systematic evaluation of the biological activity of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. As of the date of this publication, specific biological data for this compound is not extensively available in the public domain. Therefore, this guide is intended to be a forward-looking research plan, grounded in established methodologies for compound characterization.

Introduction and Rationale

This compound is a small molecule whose biological activities are not yet well-defined in scientific literature.[1][2][3] Its structure, featuring a nitrophenyl ring and a secondary amine, suggests potential interactions with biological systems. The 4-nitrophenyl group, in particular, is a common moiety in various compounds and its metabolic fate and potential for toxicity are of interest.[4][5][6] This guide outlines a comprehensive, multi-tiered approach to systematically characterize the biological profile of this compound, from initial toxicity screening to a hypothesized mechanism of action. The overarching goal is to provide a robust framework for generating the foundational data necessary to determine its potential as a research tool or a starting point for therapeutic development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any biological investigation.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 204.64 g/mol | [1] |

| CAS Number | 6315-57-7 | |

| Appearance | Off-white to pale yellow crystalline powder (based on similar compounds) | [7] |

| Solubility | Soluble in water, methanol, and DMSO (based on similar compounds) | [7] |

Note: Some properties are inferred from structurally similar compounds due to a lack of specific experimental data for the hydrochloride salt.

Tier 1: Foundational Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[8][9][10][11] This establishes a therapeutic window and informs the concentrations for subsequent, more specific assays. A multi-assay approach is recommended to create a self-validating system, ensuring that the observed effects are not an artifact of a single detection method.[8]

Experimental Workflow for Cytotoxicity Assessment

Caption: Proposed workflow for comprehensive cytotoxicity profiling.

Step-by-Step Protocols

Protocol 3.2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO or saline).

-

Incubation: Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 3.2.2: Lactate Dehydrogenase (LDH) Release Assay

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam's LDH Assay Kit ab65393).

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Readout: Measure the absorbance at 490 nm.[9] This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[9]

Tier 2: Mechanistic Hypothesis - Monoamine Oxidase (MAO) Inhibition

The structure of N-methyl-1-(4-nitrophenyl)methanamine, with its benzylamine core, bears a resemblance to substrates of monoamine oxidases (MAOs). MAOs are enzymes crucial for the degradation of neurotransmitters like serotonin and dopamine.[12] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[13][14] Therefore, a plausible and testable hypothesis is that this compound may exhibit inhibitory activity against one or both MAO isoforms.

Proposed Signaling Pathway Interaction

Caption: Hypothesized inhibition of MAO-A and MAO-B by the test compound.

Experimental Protocol for MAO Inhibition Screening

A fluorometric or chemiluminescent assay is the preferred method for high-throughput screening of MAO inhibitors due to its sensitivity and simplicity.[15][16] The MAO-Glo™ kit from Promega is a widely used example.[16]

Protocol 4.2.1: In Vitro MAO Inhibition Assay (MAO-Glo™ Principle)

-

Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.

-

Compound Incubation: In a white, opaque 96-well plate, incubate serial dilutions of this compound with either MAO-A or MAO-B enzyme in the provided buffer. Include known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.[13][16]

-

Substrate Addition: Add the MAO substrate (a luminogenic derivative) to initiate the enzymatic reaction.

-

Detection Reagent: After a set incubation period (e.g., 60 minutes), add the luciferin detection reagent. This reagent converts a metabolite of the MAO reaction into a luminescent signal.

-

Readout: Measure the luminescence using a plate reader. A decrease in signal relative to the vehicle control indicates inhibition of the MAO enzyme.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Toxicological Considerations and Future Directions

The presence of the 4-nitrophenol moiety warrants a discussion of potential toxicological liabilities. Nitrophenols are known environmental and industrial chemicals, and their toxicological profiles have been studied.[4][6] While the compound is not a nitrophenol itself, it could potentially be metabolized to 4-nitrophenol.

Key Toxicological Endpoints to Consider for Future Studies:

-

Hematological Effects: Some nitrophenol compounds have been associated with methemoglobinemia in animal studies.[6]

-

Genotoxicity: The potential for mutagenicity should be assessed using standard assays like the Ames test.

-

Metabolic Stability: In vitro studies using liver microsomes would be essential to understand the metabolic fate of the compound and identify any potentially toxic metabolites.

Should the initial biological characterization yield promising results (e.g., potent and selective MAO inhibition with a clear therapeutic window), further preclinical development would be warranted. This would involve pharmacokinetics, in vivo efficacy studies in relevant animal models (e.g., models of depression or Parkinson's disease), and more extensive safety pharmacology and toxicology assessments.

Conclusion